15(S)-HETE-d8

Description

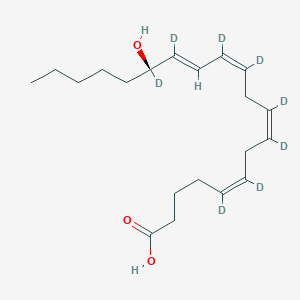

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-JCAMWLGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15(S)-HETE-d8 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 15(S)-HETE-d8, a deuterated analog of the biologically active lipid mediator 15(S)-hydroxyeicosatetraenoic acid. Its principal application in research is as an internal standard for the precise and accurate quantification of endogenous 15(S)-HETE in complex biological matrices using mass spectrometry. Understanding the technical details of its use is crucial for researchers investigating the roles of eicosanoids in inflammation, angiogenesis, and cancer.

Core Concepts: The Role and Importance of this compound

This compound is the deuterium-labeled form of 15(S)-HETE.[1] Stable isotope-labeled internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for several key reasons:

-

Correction for Sample Loss: It accounts for the loss of the analyte during sample preparation, extraction, and handling.

-

Compensation for Matrix Effects: It helps to mitigate the ion suppression or enhancement effects caused by the complex biological matrix, ensuring more accurate quantification.

-

Improved Precision and Accuracy: By normalizing the signal of the endogenous analyte to that of the deuterated standard, the precision and accuracy of the measurement are significantly improved.

This compound is an ideal internal standard for 15(S)-HETE analysis because it shares nearly identical physicochemical properties with its non-deuterated counterpart, ensuring they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. The mass difference due to the deuterium atoms allows for their distinct detection by the mass spectrometer.

Quantitative Data Presentation

The chemical and physical properties of this compound and its non-deuterated analog, 15(S)-HETE, are summarized in the table below for easy comparison.

| Property | This compound | 15(S)-HETE |

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | (5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid |

| Synonyms | 15(S)-Hydroxyeicosatetraenoic Acid-d8 | 15-HETE, 15(S)-HETE |

| CAS Number | 84807-87-4 | 54845-95-3 |

| Molecular Formula | C₂₀H₂₄D₈O₃ | C₂₀H₃₂O₃ |

| Formula Weight | 328.5 g/mol | 320.5 g/mol |

| Purity | ≥99% deuterated forms (d1-d8) | N/A |

| Formulation | Typically a solution in acetonitrile | Solid |

| λmax | 236 nm | N/A |

Experimental Protocols: Quantification of 15(S)-HETE using this compound

The following provides a detailed methodology for the quantification of 15(S)-HETE in biological samples, such as plasma, serum, or cell culture supernatants, using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to isolate and concentrate eicosanoids from complex biological samples.

-

Spiking with Internal Standard: To each biological sample (e.g., 200 µL of serum), add a known amount of this compound (e.g., 20 µL of a 20 ng/mL solution).

-

Acidification: Dilute the sample with an acidic solution (e.g., 5% formic acid) to protonate the carboxylic acid group of the eicosanoids, which enhances their retention on the SPE column.

-

SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Strata-X) by washing with methanol followed by water.

-

Sample Loading and Washing: Load the acidified sample onto the conditioned SPE column. Wash the column with a low percentage of methanol (e.g., 5-10%) to remove polar interferences.

-

Elution: Elute the eicosanoids from the column with a higher concentration of methanol or another suitable organic solvent.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase liquid chromatography is typically employed to separate 15(S)-HETE from other eicosanoids and interfering compounds.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% acetic acid or formic acid in water.

-

Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol with 0.1% acetic acid or formic acid.

-

Gradient Elution: A gradient elution is used to achieve optimal separation. The gradient typically starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B over the course of the run.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL) is injected onto the column.

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for the detection and quantification of 15(S)-HETE and this compound.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

-

MRM Transitions:

-

15(S)-HETE: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 319.2. The product ions for fragmentation can vary, but a common transition is m/z 319.2 → 115.0.

-

This compound: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 327.2. A common product ion for fragmentation is m/z 327.2 → 116.0.

-

-

Optimization of MS Parameters: Instrument parameters such as collision energy and declustering potential should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of 15(S)-HETE and a fixed concentration of this compound.

-

Quantification: The concentration of 15(S)-HETE in the biological sample is determined by calculating the peak area ratio of the endogenous 15(S)-HETE to the this compound internal standard and comparing this ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving 15(S)-HETE and a typical experimental workflow for its quantification.

Caption: Biosynthesis of 15(S)-HETE from arachidonic acid and its subsequent metabolism.

Caption: 15(S)-HETE signaling pathway inducing IL-8 expression.

Caption: A typical workflow for quantifying 15(S)-HETE using LC-MS/MS.

References

An In-depth Technical Guide to 15(S)-HETE-d8: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of 15(S)-Hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8). It is intended to serve as a core resource for researchers and professionals in the fields of lipid biochemistry, pharmacology, and drug development. This document details the physicochemical characteristics of this deuterated standard, its role in elucidating the signaling pathways of its endogenous counterpart, 15(S)-HETE, and outlines key experimental methodologies.

Core Chemical and Physical Properties

This compound is a deuterated analog of 15(S)-HETE, a significant metabolite of arachidonic acid formed through the 15-lipoxygenase (15-LO) pathway. Its primary application in research is as an internal standard for the accurate quantification of endogenous 15(S)-HETE in various biological matrices using mass spectrometry.[1][2][3][4] The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical behavior during extraction and chromatographic separation.

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | [1] |

| Synonyms | 15(S)-Hydroxyeicosatetraenoic Acid-d8 | |

| Molecular Formula | C₂₀H₂₄D₈O₃ | |

| Molecular Weight | 328.5 g/mol | |

| CAS Number | 84807-87-4 | |

| Purity | ≥99% deuterated forms (d₁-d₈) | |

| Formulation | Typically a solution in acetonitrile | |

| Solubility | Miscible in DMF, DMSO, and Ethanol. Soluble in 0.1 M Na₂CO₃ (2 mg/ml) and PBS (pH 7.2, 0.8 mg/ml). | |

| λmax | 236 nm |

Chemical Structure

The chemical structure of this compound is that of a 20-carbon fatty acid with four double bonds and a hydroxyl group at the 15th carbon in the (S) configuration. The eight deuterium atoms are located at positions 5, 6, 8, 9, 11, 12, 14, and 15.

SMILES String: CCCCC--INVALID-LINK--(O)/C([2H])=C/C([2H])=C([2H])\C/C([2H])=C([2H])\C/C([2H])=C([2H])\CCCC(O)=O

Signaling Pathways and Biological Significance of 15(S)-HETE

15(S)-HETE, the non-deuterated endogenous compound, is a bioactive lipid mediator involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. Understanding its signaling pathways is crucial for elucidating its role in health and disease.

Receptor-Mediated Signaling

15(S)-HETE can initiate intracellular signaling cascades through direct interaction with cell surface and nuclear receptors.

-

G Protein-Coupled Receptors (GPCRs): 15(S)-HETE binds to and activates the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor, which can lead to various cellular responses.

-

Peroxisome Proliferator-Activated Receptors (PPARs): 15(S)-HETE is an agonist for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. This interaction is thought to mediate some of its anti-proliferative effects in cancer cells.

Receptor-mediated signaling of 15(S)-HETE.

Enzymatic Metabolism and Downstream Signaling

15(S)-HETE can be further metabolized to other bioactive lipids, thereby propagating or modulating signaling pathways.

-

Oxidation to 15-oxo-ETE: 15(S)-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 15-oxo-ETE. This metabolite has its own distinct biological activities, including the activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway.

-

Conversion by 5-Lipoxygenase (5-LO): 15(S)-HETE can be converted by 5-LO to 5,15-diHETE, another dihydroxy fatty acid with potential biological activities. This interaction also suggests a mechanism by which 15(S)-HETE can modulate the production of leukotrienes.

Enzymatic metabolism of 15(S)-HETE.

Modulation of Other Signaling Pathways

15(S)-HETE can also influence other key signaling pathways, contributing to its diverse biological effects.

-

JAK/STAT Pathway: In human retinal microvascular endothelial cells, 15(S)-HETE has been shown to induce angiogenesis through the activation of the JAK2/STAT5B signaling pathway, leading to the expression of interleukin-8 (IL-8).

-

Platelet-Activating Factor (PAF) Signaling: 15(S)-HETE can be incorporated into the phospholipids of neutrophils. This remodeling of the cell membrane attenuates the responsiveness of neutrophils to PAF, thereby inhibiting their migration across activated endothelium.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the roles of 15(S)-HETE. The use of this compound as an internal standard is critical for precise quantification.

Extraction of Eicosanoids from Biological Samples

A common method for extracting eicosanoids, including 15(S)-HETE, from biological matrices such as plasma, serum, or tissue homogenates is solid-phase extraction (SPE).

Materials:

-

C18 SPE cartridges

-

Methanol, Ethanol, Hexane, Ethyl Acetate

-

Deionized water

-

2M Hydrochloric acid

-

Internal standard solution (this compound)

-

Cyclooxygenase inhibitors (e.g., indomethacin)

Protocol:

-

Sample Preparation: Immediately after collection, add a cyclooxygenase inhibitor to the biological sample. For plasma or serum, add ethanol to a final concentration of 15%. Spike the sample with a known amount of this compound internal standard.

-

Acidification: Acidify the sample to a pH of approximately 3.5 with 2M HCl. Incubate at 4°C for 15 minutes, then centrifuge to remove any precipitate.

-

SPE Cartridge Conditioning: Wash the C18 SPE cartridge with 20 mL of ethanol followed by 20 mL of deionized water.

-

Sample Loading: Apply the acidified supernatant to the conditioned C18 cartridge.

-

Washing: Wash the cartridge sequentially with 10 mL of water, 10 mL of 15% ethanol in water, and 10 mL of hexane to remove polar and nonpolar interferences.

-

Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 15(S)-HETE.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve ionization.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 15(S)-HETE and the this compound internal standard.

-

15(S)-HETE transition (example): m/z 319.2 → [fragment ion]

-

This compound transition (example): m/z 327.2 → [fragment ion]

-

Quantification: A calibration curve is generated using known concentrations of a 15(S)-HETE standard, with a fixed amount of this compound added to each standard and unknown sample. The ratio of the peak area of 15(S)-HETE to the peak area of this compound is plotted against the concentration of the 15(S)-HETE standard. The concentration of 15(S)-HETE in the unknown samples is then determined from this calibration curve.

General workflow for 15(S)-HETE analysis.

Cell-Based Assays

To investigate the biological effects of 15(S)-HETE, various cell-based assays can be employed.

Example: Cell Proliferation Assay

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines, endothelial cells) in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of 15(S)-HETE for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

Proliferation Measurement: Assess cell proliferation using a standard method, such as:

-

MTT or WST-1 assay: Measures metabolic activity, which correlates with cell number.

-

BrdU incorporation assay: Measures DNA synthesis.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot cell viability or proliferation as a percentage of the vehicle control against the concentration of 15(S)-HETE to determine its effect on cell growth.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its endogenous counterpart, 15(S)-HETE. A thorough understanding of the chemical properties of this compound, coupled with a comprehensive knowledge of the complex signaling pathways of 15(S)-HETE, is crucial for advancing our understanding of lipid-mediated signaling in health and disease. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the multifaceted roles of this important eicosanoid.

References

- 1. arborassays.com [arborassays.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the 15(S)-HETE Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX) enzymes. Once considered an inert metabolic byproduct, 15(S)-HETE and its downstream metabolites are now recognized as critical signaling molecules involved in a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the 15(S)-HETE pathway, detailing its synthesis, metabolism, and multifaceted biological roles. We will examine its complex and often contradictory involvement in inflammation, cancer, cardiovascular disease, and respiratory conditions. This guide also presents key quantitative data in a structured format, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are pivotal regulators of cellular function. Among these, the products of the 15-lipoxygenase (15-LOX) pathway have garnered significant attention for their diverse biological activities. The primary product of 15-LOX-1 and -2 action on arachidonic acid is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to the more stable 15(S)-HETE.[1] This molecule acts as a signaling hub, exerting its own biological effects and serving as a precursor for other potent mediators, including the anti-inflammatory lipoxins and the pro-inflammatory eoxins.[1] The biological significance of the 15(S)-HETE pathway is underscored by its intricate involvement in a wide range of diseases, presenting both therapeutic opportunities and challenges.

Synthesis and Metabolism of 15(S)-HETE

The biosynthesis of 15(S)-HETE is a multi-step enzymatic process initiated by the liberation of arachidonic acid from the cell membrane.

2.1. Synthesis of 15(S)-HETE

The primary route for 15(S)-HETE synthesis involves the following steps:

-

Arachidonic Acid Release: Upon cellular stimulation, phospholipase A2 (PLA2) enzymes hydrolyze membrane phospholipids, releasing arachidonic acid into the cytoplasm.

-

Oxygenation by 15-Lipoxygenases: The enzymes 15-lipoxygenase-1 (ALOX15) and 15-lipoxygenase-2 (ALOX15B) catalyze the insertion of molecular oxygen into arachidonic acid at the carbon-15 position, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2]

-

Reduction to 15(S)-HETE: The unstable 15(S)-HpETE is rapidly reduced to the more stable alcohol, 15(S)-HETE, by cellular peroxidases, including glutathione peroxidases.[1]

It is noteworthy that other enzymes, such as cyclooxygenases (COX-1 and COX-2) and certain cytochrome P450 monooxygenases, can also produce 15-HETE, although often as a mixture of stereoisomers (both 15(S)-HETE and 15(R)-HETE).[3]

2.2. Metabolism of 15(S)-HETE

15(S)-HETE is not an end-product and can be further metabolized into a variety of bioactive molecules:

-

Oxidation to 15-oxo-ETE: 15(S)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE). 15-oxo-ETE is an electrophilic molecule that can modulate inflammatory signaling.

-

Conversion to Lipoxins: Through transcellular metabolism involving 5-lipoxygenase in adjacent cells (e.g., neutrophils), 15(S)-HETE can be converted into lipoxins (e.g., Lipoxin A4 and Lipoxin B4), which are potent anti-inflammatory and pro-resolving mediators.

-

Formation of Eoxins: In eosinophils, 15(S)-HpETE can be converted by 15-LOX-1 into eoxins, which are pro-inflammatory mediators implicated in allergic reactions.

-

Esterification into Phospholipids: 15(S)-HETE can be re-esterified into membrane phospholipids, particularly phosphatidylethanolamine (PE) and phosphatidylinositol (PI). This incorporation can alter membrane properties and serve as a storage pool for the release of 15(S)-HETE upon subsequent stimulation.

Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its biological effects through interactions with specific cell surface and nuclear receptors, as well as by modulating intracellular signaling cascades.

3.1. Receptor-Mediated Signaling

-

Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE is an agonist for the G protein-coupled receptor BLT2. Activation of BLT2 by 15(S)-HETE has been linked to pro-survival and growth-promoting effects in various cancer cell lines.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE can directly bind to and activate PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell proliferation. The anti-proliferative effects of 15(S)-HETE in some cancer cells are thought to be mediated through PPARγ activation.

3.2. Intracellular Signaling Cascades

15(S)-HETE has been shown to activate several key intracellular signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. 15(S)-HETE can activate this cascade, promoting angiogenesis and cell growth in various contexts, including adipose tissue and some cancers.

-

JAK/STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is involved in cytokine signaling, cell growth, and differentiation. 15(S)-HETE can activate JAK2/STAT5B signaling to induce the expression of interleukin-8 (IL-8), a pro-angiogenic chemokine. It can also activate STAT3, leading to the expression of vascular endothelial growth factor (VEGF).

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. 15(S)-HETE can activate various MAPK pathways, contributing to its effects on cell growth.

-

Protein Kinase C (PKC): 15(S)-HETE can stimulate PKC, which is involved in processes such as monocyte binding to the vasculature.

Biological Roles and Significance

The 15(S)-HETE pathway plays a complex and often context-dependent role in various physiological and pathological conditions.

4.1. Inflammation

The role of 15(S)-HETE in inflammation is dichotomous. It can exhibit both pro- and anti-inflammatory properties depending on the cellular context and its further metabolism.

-

Anti-inflammatory Effects: 15(S)-HETE can inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes. It can also inhibit neutrophil migration across cytokine-activated endothelium. Furthermore, its conversion to lipoxins generates potent anti-inflammatory and pro-resolving mediators.

-

Pro-inflammatory Effects: In some settings, 15(S)-HETE and its precursor 15(S)-HpETE are involved in monocyte binding to the vasculature, a key step in atherogenesis. In rheumatoid arthritis synovial fibroblasts, 15(S)-HETE increases the expression of matrix metalloproteinase-2 (MMP-2), contributing to joint degradation.

4.2. Cancer

The influence of the 15(S)-HETE pathway on cancer progression is also multifaceted, with reports suggesting both tumor-promoting and tumor-suppressing activities.

-

Pro-tumorigenic Roles: In lung adenocarcinoma and hepatocellular carcinoma, the 15-LOX/15(S)-HETE pathway has been shown to promote cell proliferation, migration, and survival through the activation of STAT3 and PI3K/Akt signaling.

-

Anti-tumorigenic Roles: In contrast, in non-small cell lung cancer, the levels of 15-LOX and 15(S)-HETE are often reduced, and restoration of their levels can inhibit cell proliferation and induce apoptosis, likely through the activation of PPARγ. Similarly, 15(S)-HETE has been shown to inhibit the growth of prostate cancer cells.

4.3. Cardiovascular Disease

-

Angiogenesis: 15(S)-HETE is generally considered pro-angiogenic. It stimulates endothelial cell migration and tube formation, and in vivo angiogenesis through the activation of PI3K/Akt/mTOR, JAK2/STAT5B, and STAT3 signaling pathways, leading to the increased expression of angiogenic factors like VEGF and IL-8.

-

Atherosclerosis: The role of the 15-LOX pathway in atherosclerosis is controversial, with studies supporting both pro- and anti-atherogenic effects. Pro-atherogenic actions may involve promoting monocyte adhesion to the endothelium, while anti-atherogenic effects could be mediated by the production of anti-inflammatory lipoxins.

-

Ischemic Heart Disease: Levels of 15-HETE are elevated in ischemic human heart tissue and may contribute to thrombosis by enhancing clot formation.

-

Pulmonary Hypertension: The 15-LOX/15-HETE pathway is implicated in the pathogenesis of hypoxia-induced pulmonary hypertension by promoting vasoconstriction and vascular remodeling.

4.4. Respiratory Diseases

-

Asthma: 15-HETE is the major arachidonic acid metabolite in human bronchi, and its levels are elevated in asthmatic airways. Its role in asthma is complex; it has been shown to augment the early asthmatic response to allergens but may also have regulatory effects on airway responsiveness.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of the 15(S)-HETE pathway.

Table 1: In Vitro Effects of 15(S)-HETE and Related Compounds

| Compound | Cell Type | Assay | Effect | Concentration/Value | Reference(s) |

| 15(S)-HETE | Jurkat (T-cell leukemia) | Cell Growth Inhibition | IC50 | 40 µM | |

| 15(S)-HpETE | Jurkat (T-cell leukemia) | Cell Growth Inhibition | IC50 | 10 µM | |

| 15-HETE | RBL-1 (basophilic leukemia) | 5-Lipoxygenase Inhibition | I50 | 7.7 µM | |

| 15(S)-HETE | Human Retinal Microvascular Endothelial Cells (HRMVEC) | Cell Migration | 2-fold increase | 0.1 µM | |

| 15(S)-HETE | Human Retinal Microvascular Endothelial Cells (HRMVEC) | Tube Formation | 2-fold increase | Not specified | |

| 15(S)-HETE | Human Dermal Microvascular Endothelial Cells (HDMVEC) | JAK2 Phosphorylation | 4-fold increase | Not specified | |

| 15-oxo-ETE | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Inhibition | Effective at | ≥ 1 µM | |

| 15-oxo-ETE | THP-1 (monocytic) cells | Inhibition of LPS-induced TNFα expression | ~86% decrease | 25 µM | |

| 15-oxo-ETE | THP-1 (monocytic) cells | Inhibition of LPS-induced IL-6 expression | ~98% decrease | 25 µM | |

| 15-oxo-ETE | THP-1 (monocytic) cells | Inhibition of LPS-induced IL-1β expression | ~61% decrease | 25 µM |

Table 2: Receptor Binding and Gene Expression Data

| Ligand | Receptor/Target | Cell/System | Parameter | Value | Reference(s) |

| [3H]-15-HETE | 15-HETE binding sites | RBL-1 cell membranes | Kd | 460 ± 160 nM | |

| [3H]-15-HETE | 15-HETE binding sites | RBL-1 cell membranes | Bmax | 5.0 ± 1.1 nM | |

| 15(S)-HETE | E-selectin expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Upregulation | Not specified | |

| 15(S)-HETE | VEGF expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Upregulation | Not specified | |

| 15(S)-HETE | CD31 expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Upregulation | Not specified | |

| 15(S)-HpETE | E-selectin expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Downregulation | <35% of control | |

| 15(S)-HpETE | VEGF expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Downregulation | <90% of control | |

| 15(S)-HpETE | CD31 expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Downregulation | <50% of control |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the 15(S)-HETE pathway.

6.1. Quantification of 15(S)-HETE by LC-MS/MS

This protocol describes the extraction and quantification of 15(S)-HETE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Biological sample (plasma, cell lysate, etc.)

-

Deuterated internal standard (e.g., 15(S)-HETE-d8)

-

Methanol, Acetonitrile, Hexane, 2-Propanol, Acetic acid (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

-

-

Procedure:

-

Sample Preparation: To a known volume of the biological sample (e.g., 200 µL plasma), add a known amount of the deuterated internal standard (e.g., 10 µL of 4 ng/µL this compound).

-

Liquid-Liquid Extraction: Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) and vortex briefly. Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.

-

Solid-Phase Extraction (for further purification): Condition an SPE cartridge with methanol followed by water. Load the sample extract onto the cartridge. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities. Elute the eicosanoids with methanol.

-

LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase. Inject the sample into the LC-MS/MS system.

-

Chromatography: Separate the analytes on a C18 column using a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.02% formic acid) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15(S)-HETE (e.g., m/z 319 -> 175) and the internal standard.

-

Quantification: Create a standard curve using known concentrations of 15(S)-HETE. Quantify the amount of 15(S)-HETE in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

6.2. In Vitro Angiogenesis Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to stimuli like 15(S)-HETE.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Basement membrane extract (e.g., Matrigel®)

-

96-well plate

-

Endothelial cell growth medium

-

15(S)-HETE and vehicle control

-

Inverted microscope with a camera

-

-

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the cold extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in a low-serum medium at a concentration of 1-2 x 10^5 cells/mL.

-

Treatment: Add 15(S)-HETE or vehicle control to the cell suspension.

-

Plating: Add 150 µL of the cell suspension (1.5-3 x 10^4 cells) to each well containing the solidified gel.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of multiple fields per well. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

-

6.3. Boyden Chamber Cell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant like 15(S)-HETE.

-

Materials:

-

Boyden chamber apparatus (transwell inserts with a porous membrane, e.g., 8 µm pores)

-

Cells of interest (e.g., endothelial cells, cancer cells)

-

Serum-free medium and medium with a chemoattractant (e.g., FBS)

-

15(S)-HETE and vehicle control

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Procedure:

-

Chamber Setup: Place the transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing the chemoattractant (e.g., 600 µL of medium with 10% FBS) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/100 µL. Add 15(S)-HETE or vehicle control to the cell suspension.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.

-

Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., 4% paraformaldehyde) and then stain with a staining solution (e.g., 0.5% crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

-

6.4. Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-STAT3)

This protocol is for detecting the activation of signaling proteins by 15(S)-HETE through the analysis of their phosphorylation status.

-

Materials:

-

Cell culture reagents

-

15(S)-HETE

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated protein and the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with 15(S)-HETE for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) to normalize for protein loading.

-

Conclusion and Future Directions

The 15(S)-HETE pathway is a complex and highly regulated signaling network with profound implications for human health and disease. Its dualistic roles in inflammation and cancer highlight the context-dependent nature of its biological functions. The pro-angiogenic and pro-thrombotic effects of 15(S)-HETE in the cardiovascular system, as well as its involvement in respiratory diseases, further emphasize its importance as a potential therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between the pro- and anti-inflammatory, as well as the pro- and anti-tumorigenic, actions of the 15(S)-HETE pathway. The development of specific inhibitors for 15-LOX isoforms and antagonists for 15(S)-HETE receptors will be crucial for dissecting the pathway's functions and for the development of novel therapeutic strategies for a range of diseases. A deeper understanding of the interplay between the 15(S)-HETE pathway and other lipid mediator networks will also be essential for a holistic view of its role in cellular and organismal homeostasis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this fascinating and biologically significant pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to 15(S)-HETE-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for 15(S)-HETE-d8. This deuterated analog of 15(S)-hydroxyeicosatetraenoic acid serves as a critical internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in various biological matrices. Understanding the parameters outlined in the CoA is paramount for ensuring the reliability and reproducibility of experimental results.

Core Data Presentation

A Certificate of Analysis for this compound provides essential information regarding the identity, purity, and quality of the compound. The following tables summarize the key quantitative and qualitative data typically found on a CoA.

Table 1: Chemical and Physical Properties

| Parameter | Value |

| Chemical Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |

| Synonyms | 15(S)-Hydroxyeicosatetraenoic Acid-d8 |

| Molecular Formula | C₂₀H₂₄D₈O₃ |

| Molecular Weight | 328.5 g/mol [1] |

| CAS Number | 84807-87-4[1] |

| Appearance | A solution in acetonitrile[1] |

| UV Maximum (λmax) | 236 nm[1] |

Table 2: Quality Control Specifications

| Parameter | Specification |

| Purity (Isotopic Enrichment) | ≥99% deuterated forms (d₁-d₈)[1] |

| Supplied As | A solution in acetonitrile (e.g., 100 µg/ml) |

| Storage Temperature | -20°C |

Table 3: Solubility Data

| Solvent | Solubility |

| 0.1 M Na₂CO₃ | 2 mg/ml |

| DMF | Miscible |

| DMSO | Miscible |

| Ethanol | Miscible |

| PBS (pH 7.2) | 0.8 mg/ml |

Experimental Protocols

The characterization and quality control of this compound rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in a typical CoA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is the primary method for confirming the identity and assessing the isotopic purity of this compound, as well as for its use as an internal standard in quantitative analyses.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Biological samples (e.g., plasma, cell culture media) are spiked with a known concentration of this compound.

-

The samples are acidified, often with formic acid.

-

The mixture is loaded onto a C18 SPE cartridge.

-

The cartridge is washed with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar interferences.

-

The analyte and internal standard are eluted with a high-organic-content solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is employed, commonly with mobile phase A consisting of water with a small percentage of formic acid (e.g., 0.1%) and mobile phase B consisting of acetonitrile with formic acid.

-

Gradient Program: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: A standard flow rate is maintained throughout the analysis.

-

Injection Volume: A small volume of the reconstituted sample is injected.

3. Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for eicosanoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (15(S)-HETE) and the internal standard (this compound). For example, a transition for 15(S)-HETE might be m/z 319.2 -> 115.1, while for this compound, it would be m/z 327.2 -> 120.1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of HETEs, although it requires derivatization to increase the volatility of the analytes.

1. Derivatization:

-

The carboxylic acid group is typically converted to a methyl ester by reaction with diazomethane or a similar reagent.

-

The hydroxyl group is converted to a trimethylsilyl (TMS) ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Gas Chromatography (GC):

-

Column: A capillary column with a non-polar or moderately polar stationary phase is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: The oven temperature is ramped from a lower to a higher temperature to ensure the separation of different components.

3. Mass Spectrometry (MS):

-

Ionization Mode: Electron Impact (EI) ionization is commonly used.

-

Analysis Mode: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized HETEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation and confirmation of deuteration in this compound.

1. Sample Preparation:

-

The deuterated standard is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) to avoid interference from protonated solvent signals.

2. ¹H NMR Analysis:

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (5, 6, 8, 9, 11, 12, 14, and 15) will be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated 15(S)-HETE.

-

The integration of the remaining proton signals can be used to confirm the extent of deuteration.

3. ¹³C NMR Analysis:

-

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will have a lower intensity compared to carbons bonded to protons.

Visualization of Key Processes

Experimental Workflow for Quantification using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of 15(S)-HETE in a biological sample.

Caption: Workflow for quantitative analysis using this compound.

15(S)-HETE Signaling Pathway

15(S)-HETE is a bioactive lipid that has been shown to play a role in various cellular processes, including angiogenesis. A key signaling pathway initiated by 15(S)-HETE involves the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B), leading to the expression of Interleukin-8 (IL-8).

Caption: 15(S)-HETE signaling pathway leading to angiogenesis.

References

The Dichotomous Role of 15(S)-HETE in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a critical lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, it functions as a potent signaling molecule with a complex and often contradictory role in the landscape of inflammation.[1][2] Synthesized primarily through the 15-lipoxygenase (15-LOX) pathway, 15(S)-HETE is implicated in a wide array of physiological and pathological processes.[3][4] Its presence and activity are noted in numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease, where it can exert both pro-inflammatory and anti-inflammatory, or pro-resolving, effects depending on the cellular context, disease model, and local microenvironment.[2] This guide provides an in-depth technical overview of the biosynthesis, signaling mechanisms, and multifaceted roles of 15(S)-HETE in key inflammatory disease models, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: Biosynthesis and Metabolism

15(S)-HETE is not a terminal product but a central hub in a larger metabolic network. Its journey begins with the release of arachidonic acid from the cell membrane.

Biosynthesis Pathway: The primary route for 15(S)-HETE production is initiated by the enzyme 15-lipoxygenase-1 (15-LOX-1 or ALOX15). This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE.

Metabolic Fates: Once formed, 15(S)-HETE can be further metabolized into a variety of other bioactive lipids:

-

Oxidation: It can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to its keto analog, 15-oxo-ETE, which has its own distinct signaling properties, including the modulation of NF-κB and Nrf2 pathways.

-

Precursor to Pro-Resolving Mediators: 15(S)-HETE is a crucial precursor for the synthesis of lipoxins (e.g., Lipoxin A4), a class of specialized pro-resolving mediators (SPMs) that actively limit and resolve inflammation.

-

Formation of Other Metabolites: It can be converted to other dihydroxy or oxo derivatives, such as 5(S),15(S)-diHETE and 5-oxo-15(S)-HETE, the latter of which is a known chemoattractant for eosinophils.

-

Esterification: 15(S)-HETE can be acylated into membrane phospholipids, which may alter membrane properties and serve as a cellular reservoir of this mediator.

Signaling Mechanisms

15(S)-HETE exerts its biological effects by interacting with various receptors and modulating downstream signaling cascades. While a single high-affinity receptor has not been definitively identified, evidence points to several key interaction partners.

-

PPAR-γ and BLT2: Studies in follicular dendritic-like cells suggest that 15(S)-HETE acts via the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).

-

PI3K/AKT/NF-κB Pathway: In rheumatoid arthritis synovial fibroblasts, 15(S)-HETE has been shown to promote a pro-inflammatory phenotype by activating the PI3K/AKT pathway. This leads to the phosphorylation of AKT, the degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.

-

Jak2/STAT Pathway: In the context of angiogenesis, 15(S)-HETE can activate the Janus kinase 2 (Jak2)-Signal Transducer and Activator of Transcription (STAT) pathway, specifically STAT-5B, leading to the expression of pro-angiogenic factors like IL-8.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoid - Wikipedia [en.wikipedia.org]

- 4. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

The 15(S)-HETE Signaling Cascade in Cancer Cells: A Technical Guide

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). Initially recognized for its role in inflammation, 15(S)-HETE has emerged as a critical signaling molecule in the tumor microenvironment. Its role in cancer is complex and often contradictory, with studies demonstrating both pro-tumorigenic and anti-tumorigenic activities depending on the cellular context, cancer type, and the specific signaling pathways engaged. This technical guide provides an in-depth exploration of the 15(S)-HETE signaling cascade in cancer cells, focusing on its dual nature, the core signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Dual Nature of 15(S)-HETE in Cancer

The functional outcomes of 15(S)-HETE signaling in cancer are highly context-dependent, portraying a classic "double-edged sword" scenario.

Anti-Tumorigenic Effects: In several cancer types, including prostate, non-small cell lung, and colorectal cancer, 15(S)-HETE exhibits tumor-suppressive properties.[1][2][3][4] These effects are primarily mediated through its function as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to cell differentiation, apoptosis, and lipid metabolism.[1] Activation of PPARγ by 15(S)-HETE can lead to cell cycle arrest and induction of apoptosis. Consistent with this, the expression of 15-LOX-2, the primary enzyme for 15(S)-HETE production in some tissues, is often reduced in prostate and lung carcinomas compared to benign tissues.

Pro-Tumorigenic Effects: Conversely, a growing body of evidence supports a pro-tumorigenic role for 15(S)-HETE, particularly in promoting angiogenesis, cell proliferation, and metastasis. In endothelial cells, 15(S)-HETE stimulates critical steps of angiogenesis, including migration and tube formation. This is achieved through the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

Signaling Cascades of 15(S)-HETE in Cancer Cells

Anti-Tumorigenic Signaling via PPARγ Activation

15(S)-HETE can enter the cell and bind directly to the nuclear receptor PPARγ. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling axis is a key mechanism for the tumor-suppressive effects of 15(S)-HETE.

Figure 1: Anti-tumorigenic signaling of 15(S)-HETE via PPARγ activation.

Pro-Tumorigenic Signaling via PI3K/Akt/mTOR Pathway

In endothelial cells, 15(S)-HETE is a potent inducer of angiogenesis through the activation of the PI3K/Akt/mTOR signaling pathway. The initial step of how 15(S)-HETE activates PI3K is not fully elucidated but may involve a yet-to-be-identified G-protein coupled receptor. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates mTOR. A key downstream effector of mTOR is the S6 kinase 1 (S6K1), which is involved in protein synthesis and cell proliferation.

Figure 2: Pro-angiogenic signaling of 15(S)-HETE via the PI3K/Akt/mTOR pathway.

Pro-Tumorigenic Signaling via JAK/STAT Pathway

15(S)-HETE can also promote angiogenesis by activating the JAK/STAT signaling pathway. Specifically, 15(S)-HETE has been shown to induce the phosphorylation of JAK2, which in turn phosphorylates and activates STAT5B. Activated STAT5B translocates to the nucleus and promotes the transcription of pro-angiogenic factors such as Interleukin-8 (IL-8).

Figure 3: Pro-angiogenic signaling of 15(S)-HETE via the JAK/STAT pathway.

Quantitative Data on 15(S)-HETE and its Effects

The following tables summarize key quantitative data from studies on 15(S)-HETE in cancer.

Table 1: Levels of 15(S)-HETE in Cancerous vs. Non-Cancerous Tissues

| Cancer Type | Tissue Comparison | Finding | p-value | Reference |

| Non-Small Cell Lung Cancer | Tumor vs. Non-tumor | Significantly reduced levels in tumor tissue | p=0.011 | |

| Prostate Cancer | Carcinoma vs. Benign | Reduced formation in carcinoma | - | |

| Breast Cancer | Tumor vs. Normal cells | Reduced levels in tumor cells | - |

Table 2: In Vitro Effects of Exogenous 15(S)-HETE on Cancer and Endothelial Cells

| Cell Line | Assay | 15(S)-HETE Concentration | Effect | Reference |

| PC3 (Prostate Cancer) | Soft agar colony formation | 30 µM | IC50 for proliferation inhibition | |

| PC3 (Prostate Cancer) | Luciferase reporter assay (PPRE) | 10 µM | > 2-fold induction of PPARγ-dependent transcription | |

| HDMVEC (Endothelial) | Tube formation | 0.1 µM | Stimulation of tube formation | |

| HRMVEC (Endothelial) | Cell migration | 0.1 µM | Stimulation of migration | |

| HRMVEC (Endothelial) | Tube formation | 0.1 µM | Stimulation of tube formation |

Key Experimental Protocols

Quantification of 15(S)-HETE by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction):

-

Acidify the sample (e.g., cell lysate, plasma) to pH ~3.5.

-

Apply the sample to a pre-conditioned C18 solid-phase extraction cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute 15(S)-HETE and other eicosanoids with a high-percentage organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the transition from the precursor ion (m/z 319.2) to a specific product ion (e.g., m/z 179.1).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8) for accurate quantification.

-

In Vitro Angiogenesis (Tube Formation) Assay

1. Preparation:

-

Thaw Matrigel (or another basement membrane extract) on ice overnight.

-

Pipette 50-100 µL of cold Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs, HDMVECs) and resuspend them in serum-free or low-serum medium.

-

Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.

3. Treatment:

-

Add 15(S)-HETE (e.g., at a final concentration of 0.1 µM) or vehicle control to the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

4. Analysis:

-

Visualize the formation of capillary-like structures (tubes) using a light microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Western Blot Analysis of 15(S)-HETE-Induced Signaling

1. Cell Lysis:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with 15(S)-HETE at the desired concentration and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-STAT5B, total Akt, total STAT5B) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The 15(S)-HETE signaling cascade is a multifaceted pathway in cancer biology, with its role as a pro- or anti-tumorigenic factor being highly dependent on the specific cellular and molecular context. The anti-tumor effects mediated by PPARγ suggest that activating this pathway could be a therapeutic strategy in certain cancers like prostate and lung cancer. Conversely, the pro-angiogenic effects driven by PI3K/Akt and JAK/STAT signaling highlight the potential of inhibiting these pathways in tumors where 15(S)-HETE levels are elevated.

Future research should focus on elucidating the precise upstream receptors that mediate the pro-tumorigenic effects of 15(S)-HETE and further clarifying the factors that dictate its dual functionality. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies that can effectively manipulate the 15(S)-HETE signaling cascade for cancer treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 15-Lipoxygenases and its metabolites 15(S)-HETE and 13(S)-HODE in the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Lipoxygenase-1 has anti-tumorigenic effects in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The 15-Lipoxygenase Pathway: A Technical Guide to its Metabolites and Core Functions

For Researchers, Scientists, and Drug Development Professionals

The 15-lipoxygenase (15-LOX) pathway represents a critical axis in lipid signaling, orchestrating a complex symphony of pro-inflammatory and anti-inflammatory responses. Its metabolites are key players in the initiation and resolution of inflammation, with profound implications for a multitude of diseases, including cardiovascular disorders, asthma, and cancer. This in-depth technical guide provides a comprehensive overview of the 15-LOX pathway, its metabolites, and the experimental methodologies crucial for their investigation.

The 15-Lipoxygenase Enzymes and their Metabolites

The 15-LOX pathway is primarily initiated by two key enzymes in humans, 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2), which catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The primary substrate for this pathway is arachidonic acid (AA), leading to the production of a cascade of bioactive lipid mediators. Other important substrates include linoleic acid and docosahexaenoic acid (DHA).

The initial products of 15-LOX activity on arachidonic acid are 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is rapidly converted to its more stable form, 15-hydroxyeicosatetraenoic acid (15-HETE).[1] These initial metabolites can then be further processed by other enzymes, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), often in a transcellular manner, to generate a diverse array of signaling molecules, including the anti-inflammatory lipoxins, resolvins, protectins, and maresins.[2][3][4]

Quantitative Data on 15-Lipoxygenase Pathway Metabolites

The following tables summarize key quantitative data related to the 15-LOX pathway, providing a comparative overview of metabolite concentrations, enzyme kinetics, and biological activities.

Table 1: Concentrations of 15-LOX Metabolites in Human Biological Samples

| Metabolite | Sample Type | Concentration Range | Notes |

| 15(S)-HETE | Serum (Healthy) | 0.15 ± 0.05 ng/mL | Levels can be significantly higher in inflammatory conditions.[5] |

| 15(S)-HETE | Ischemic Heart Tissue | Significantly higher than non-ischemic tissue | Suggests a role in cardiovascular disease. |

| 15(S)-HETE | Bronchial Tissue (Asthmatics) | Significantly higher than non-asthmatics | Implicates 15-HETE in airway inflammation. |

| Lipoxin A4 | Urine (Healthy) | Detectable levels | A new extraction technique has enabled detection. |

| Lipoxin A4 | Inflammatory Exudates | Increased during the resolution phase of inflammation | Plays a key role in the active termination of inflammation. |

Table 2: Enzyme Kinetics of 15-Lipoxygenase

| Enzyme | Substrate | K_m_ | V_max_ | Source |

| 15-Lipoxygenase (Soybean) | Linoleic Acid | 2.2 - 2.7 mM | 135 - 140 mM/min | While not mammalian, soybean LOX is often used in inhibitor screening assays. |

| Human 15-LOX-2 | Arachidonic Acid | - | - | Kinetic parameters are in good agreement with literature values. |

Table 3: Biological Activity of 15-LOX Metabolites

| Metabolite | Biological Effect | Effective Concentration | Cell/Model System |

| 15(S)-HETE | Inhibition of PC3 prostate cancer cell proliferation | IC_50_ ~ 30 µM | Soft agar colony-forming assay. |

| Lipoxin A4 | Inhibition of FMLP-stimulated neutrophil responses | ~10⁻⁹ M | Human neutrophils. |

| Lipoxin A4 | Receptor binding affinity (ALX/FPR2) | K_d_ ~ 6.1 nM | Receptor-transfected Chinese hamster ovary cells. |

| Resolvin D1 | Reduction of pro-inflammatory cytokine secretion (IL-6, MCP-1) | 10 - 500 nM (dose-dependent) | Co-culture of human macrophages and adipocytes. |

| Resolvin D1 | Inhibition of neutrophil migration | 500 - 2000 nM | In vitro Transwell assay. |

| Resolvin D1 | Reduction of TNF-α production from T cells | 10 nM | Human peripheral blood mononuclear cells. |

| Resolvin D1 | Reduction of leukocyte infiltration in vivo | 10 ng/mouse | Zymosan-induced peritonitis in mice. |

| Resolvin D1 | Alleviation of arthritis symptoms | 100 ng/mouse | Collagen-induced arthritis in mice. |

Signaling Pathways of 15-LOX Metabolites

The biological effects of 15-LOX metabolites are mediated through their interaction with specific cell surface and nuclear receptors, triggering downstream signaling cascades that ultimately modulate cellular responses.

15-HETE Signaling

15-HETE exerts its effects through multiple mechanisms. It can act as a ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression related to inflammation and cell proliferation. The activation of PPARγ by 15S-HETE can lead to the inhibition of cancer cell growth.

Lipoxin A4 Signaling

Lipoxin A4 (LXA4) is a potent anti-inflammatory mediator that primarily signals through the G protein-coupled receptor ALX/FPR2. Binding of LXA4 to ALX/FPR2 on immune cells, such as neutrophils and macrophages, inhibits chemotaxis, reduces the production of pro-inflammatory cytokines, and promotes the resolution of inflammation. LXA4 has also been shown to be an endogenous allosteric enhancer of the CB1 cannabinoid receptor.

Resolvin D1 Signaling

Resolvin D1 (RvD1) is another key pro-resolving mediator that signals through two G protein-coupled receptors: ALX/FPR2 and GPR32. RvD1's interaction with these receptors on macrophages enhances their phagocytic activity, leading to the clearance of apoptotic cells and debris at the site of inflammation. It also potently reduces the production of pro-inflammatory cytokines in various cell types.

Transcellular Biosynthesis of Lipoxins

The synthesis of lipoxins often involves a cooperative effort between different cell types, a process known as transcellular biosynthesis. For instance, an epithelial cell may produce 15-HETE via 15-LOX, which is then released and taken up by a nearby neutrophil. The neutrophil's 5-LOX then converts 15-HETE into lipoxin A4.

Experimental Protocols

15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from a method used for screening 15-LOX inhibitors and measures the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (from linoleic acid), which absorbs light at 234 nm.

Materials:

-

Soybean 15-Lipoxygenase (e.g., Sigma Cat. L7395)

-

Linoleic acid

-

Borate buffer (0.2 M, pH 9.0)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Enzyme Solution Preparation: Prepare a stock solution of 15-lipoxygenase in cold 0.2 M borate buffer. The final concentration in the assay will be approximately 200 U/mL. Keep the enzyme solution on ice.

-

Substrate Solution Preparation: Prepare a 250 µM linoleic acid solution in 0.2 M borate buffer. A small amount of ethanol can be used to aid dissolution. This solution should be prepared fresh.

-

Inhibitor Solution Preparation (if applicable): Dissolve the test inhibitor in DMSO.

-

Assay Setup:

-

Blank: To a cuvette, add the appropriate volume of borate buffer and DMSO (without enzyme or inhibitor).

-

Control (No Inhibitor): To a cuvette, add the enzyme solution and an equal volume of DMSO.

-

Inhibitor Sample: To a cuvette, add the enzyme solution and the inhibitor solution.

-

-

Reaction Initiation: Pre-incubate the enzyme/inhibitor mixture for 5 minutes at room temperature. To start the reaction, rapidly add the substrate solution to each cuvette.

-

Measurement: Immediately place the cuvettes in the spectrophotometer and measure the increase in absorbance at 234 nm over a period of 5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the enzyme activity.

Quantification of 15-LOX Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 15-LOX metabolites in biological samples.

General Workflow:

Key Methodological Considerations:

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate the lipid metabolites from the biological matrix.

-

Internal Standards: The use of deuterated internal standards for each analyte is crucial for accurate quantification.

-

Liquid Chromatography: A C18 reversed-phase column is typically used for the separation of eicosanoids. The mobile phase often consists of an aqueous solution with a weak acid (e.g., acetic acid or formic acid) and an organic solvent such as acetonitrile and/or methanol.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Macrophage Phagocytosis Assay

This assay is used to assess the pro-resolving effects of 15-LOX metabolites, such as resolvins, on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Fluorescently labeled particles (e.g., fluorescent E. coli, zymosan, or apoptotic cells)

-

Resolvin D1 or other test metabolite

-

Cell culture medium and plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Culture macrophages in appropriate medium and seed them in multi-well plates.

-

Treatment: Treat the macrophages with the desired concentrations of the 15-LOX metabolite (e.g., Resolvin D1 at 0.1 - 10 nM) for a specified period.

-

Phagocytosis: Add the fluorescently labeled particles to the macrophage cultures and incubate to allow for phagocytosis.

-

Washing: After the incubation period, wash the cells thoroughly to remove any non-engulfed particles.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of macrophages that have engulfed fluorescent particles and the number of particles per cell.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (indicative of the number of engulfed particles per cell).

-

Drug Development Targeting the 15-Lipoxygenase Pathway

The dual role of the 15-LOX pathway in both promoting and resolving inflammation makes it an attractive target for drug development.

-

15-LOX Inhibitors: The development of selective inhibitors for 15-LOX isoforms is a key area of research. These inhibitors have the potential to treat diseases where the pro-inflammatory products of this pathway are pathogenic.

-

Pro-resolving Metabolite Analogs: Stable synthetic analogs of pro-resolving mediators like lipoxins and resolvins are being developed as a therapeutic strategy to promote the resolution of inflammation in various diseases.

References

- 1. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15(S)-HETE and its Deuterated Analog, 15(S)-HETE-d8: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its deuterated counterpart, 15(S)-HETE-d8. This document is designed to be a valuable resource for researchers in academia and industry, offering detailed information on their respective properties, applications, and the experimental methodologies for their use.

Introduction: The Role of 15(S)-HETE in Biological Systems

15(S)-HETE is a biologically active lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. As a signaling molecule, 15(S)-HETE exerts its effects through various pathways, making it a significant target of interest in drug discovery and development.

The Advent of Deuterated Standards: this compound

To accurately quantify endogenous levels of 15(S)-HETE in complex biological matrices, stable isotope-labeled internal standards are indispensable. This compound, in which eight hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based quantification of 15(S)-HETE. Its identical chemical structure and similar physicochemical properties ensure that it behaves nearly identically to the non-deuterated analyte during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification.

Core Physicochemical and Biological Properties: A Comparative Overview

The following tables summarize the key quantitative data for 15(S)-HETE and this compound, providing a clear comparison of their fundamental properties.

| Physicochemical Properties | 15(S)-HETE | This compound |

| Molecular Formula | C₂₀H₃₂O₃ | C₂₀H₂₄D₈O₃ |

| Molecular Weight | 320.5 g/mol | 328.5 g/mol |

| CAS Number | 54845-95-3 | 84807-87-4 |

| Appearance | A solution in ethanol or acetonitrile | A solution in acetonitrile |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₈) |

| UV Maximum (λmax) | ~235 nm in ethanol | ~236 nm in acetonitrile |

| Solubility (PBS, pH 7.2) | ~1 mg/mL | ~0.8 mg/mL |

| Biological Activity and Function | 15(S)-HETE | This compound |

| Primary Role | Biologically active lipid mediator involved in signaling. | Internal standard for mass spectrometry. |

| Biological Activity | Pro-angiogenic, modulates inflammatory responses, influences cell proliferation. | Not intended for use as a biologically active agent. Assumed to have similar biological activity for the purpose of being an effective internal standard, but this has not been extensively studied or reported. |

| Receptor Interactions | Interacts with various receptors, including peroxisome proliferator-activated receptors (PPARs). | Not characterized. |

| Metabolism | Metabolized by cellular enzymes, such as 15-hydroxyprostaglandin dehydrogenase. | Expected to undergo similar metabolic pathways, but the kinetic isotope effect may alter the rate of metabolism. |

Signaling Pathways of 15(S)-HETE

15(S)-HETE is involved in complex signaling cascades that regulate a variety of cellular functions. Below are diagrams illustrating some of the key pathways.

A Technical Guide to 15(S)-HETE-d8: Commercial Sources, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 15(S)-hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8), a critical internal standard for the quantitative analysis of the biologically active lipid mediator, 15(S)-HETE. This document outlines its commercial availability, purity standards, and detailed experimental protocols for its use in mass spectrometry-based applications.